(S)-ErSO

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

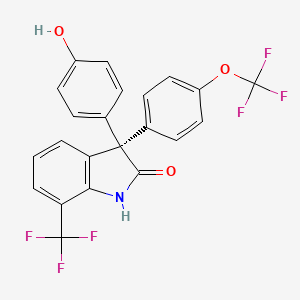

(3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F6NO3/c23-21(24,25)17-3-1-2-16-18(17)29-19(31)20(16,12-4-8-14(30)9-5-12)13-6-10-15(11-7-13)32-22(26,27)28/h1-11,30H,(H,29,31)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSRXAHDJSCEDS-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)[C@@]2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F6NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Synthesis of (S)-ErSO

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound. This compound is the inactive enantiomer of the experimental anticancer agent ErSO ((R)-ErSO), which has demonstrated potent and selective activity against estrogen receptor-alpha positive (ERα+) breast cancers. Understanding the stereochemistry and synthesis of both enantiomers is crucial for the development and optimization of this class of compounds.

Chemical Structure

This compound is the dextrorotatory enantiomer of ErSO.[1] The core structure is a 3-(4-hydroxyphenyl)indolin-2-one scaffold. The absolute configuration at the C3 position is 'S'.

IUPAC Name: (3S)-3-(4-hydroxyphenyl)-3-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-1H-indol-2-one

Molecular Formula: C₂₂H₁₃F₆NO₃[2]

Molecular Weight: 453.340 g·mol⁻¹[2][3]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the synthesis of the racemic mixture, followed by chiral separation. An optimized synthetic route has been developed to access the core scaffold with improved yields.[4]

Optimized Synthetic Route for Racemic ErSO

The synthesis of the racemic precursor to ErSO involves a three-step process starting from a substituted isatin derivative. This is followed by chiral separation to isolate the individual enantiomers.

Experimental Protocol:

A detailed, optimized synthetic protocol for a related active derivative, ErSO-DFP, has been published and is adaptable for ErSO. The key steps for the synthesis of the racemic mixture are:

-

Step 1 (not isolated): Thionyl chloride and pyridine are added to a solution of the starting TBS-protected indolinone in tetrahydrofuran at 0 °C and stirred for 1 hour.

-

Step 2 (not isolated): 4,4-difluoropiperidine hydrochloride and cesium carbonate are added to the reaction mixture in dichloromethane and stirred overnight at room temperature.

-

Step 3: Tetra-n-butylammonium fluoride is added to the mixture in tetrahydrofuran and stirred for 2 hours at room temperature to yield the racemic product with high efficiency (95% over three steps).

Chiral Separation

The enantiomers of the racemic mixture are separated using preparative chiral high-performance liquid chromatography (HPLC).

Experimental Protocol:

-

Column: Lux 5 μM cellulose-1, LC Column, 250 × 21.2 mm, AXIA packed

-

Mobile Phase: Isocratic mixture of isopropanol and hexanes (e.g., 10% i-PrOH/hexanes)

-

Detection: UV at 254 nm

This method allows for the isolation of both the active (R)-enantiomer (ErSO) and the inactive (S)-enantiomer. The absolute configuration of the separated enantiomers has been confirmed by X-ray crystallography.

Synthesis Workflow

Diagram 1: Synthesis and separation workflow for ErSO enantiomers.

Biological Activity and Quantitative Data

This compound is reported to be the inactive enantiomer, while (R)-ErSO (commonly referred to as ErSO) shows high potency against ERα+ breast cancer cells. This highlights the critical role of stereochemistry in the biological activity of this class of compounds.

In Vitro Potency

The following table summarizes the in vitro potency (IC₅₀ values) of the ErSO enantiomers against the ERα+ breast cancer cell line MCF-7.

| Compound | Target Cell Line | Incubation Time | IC₅₀ | Reference |

| (R)-ErSO | MCF-7 (ERα+) | 24 hours | ~20 nM | |

| This compound | MCF-7 (ERα+) | 24 hours | Inactive | |

| (R)-ErSO | Panel of ERα+ cell lines | 24 hours | 11-43 nM | |

| (R)-ErSO | ERα- cell lines | 24 hours | >10 µM |

Selectivity

ErSO demonstrates high selectivity for ERα+ cancer cells over ERα- cells.

| Compound | Selectivity Window (ERα- vs ERα+) | Reference |

| (R)-ErSO | >350-fold |

Mechanism of Action: The Anticipatory Unfolded Protein Response (a-UPR)

The active enantiomer, ErSO, exerts its anticancer effects by binding to ERα and hyperactivating a protective cellular pathway known as the anticipatory Unfolded Protein Response (a-UPR). This overstimulation of the a-UPR leads to rapid and selective cell death in ERα+ cancer cells. The inactive enantiomer, this compound, does not effectively induce this pathway.

Signaling Pathway of ErSO-induced a-UPR Hyperactivation

Diagram 2: Signaling pathway of ErSO-induced a-UPR hyperactivation.

Key Experimental Protocols

Cell Viability Assay

Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for ERα+, MDA-MB-231 for ERα-) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, (R)-ErSO) for a specified duration (e.g., 24 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., 100 µM Raptinal).

-

Viability Measurement: Add a viability reagent such as AlamarBlue or PrestoBlue and incubate for 1-4 hours.

-

Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

Analysis: Normalize the fluorescence data to the vehicle (100% viability) and positive death (0% viability) controls. Plot the dose-response curves and calculate IC₅₀ values using non-linear regression.

Western Blot Analysis for a-UPR Markers

Purpose: To assess the activation of the a-UPR pathway by measuring the levels of key protein markers.

Methodology:

-

Cell Treatment and Lysis: Treat cells (e.g., MCF-7) with the compound for a specified time (e.g., 4 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against a-UPR markers (e.g., p-PERK, p-eIF2α, ATF6α) and a loading control (e.g., actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis can be performed using software like ImageJ, normalizing the protein of interest to the loading control.

Conclusion

The study of this compound, in conjunction with its active enantiomer, provides a clear example of the importance of stereochemistry in drug design and action. While this compound itself is biologically inactive, its synthesis and characterization are essential for the preclinical and clinical development of ErSO as a potential therapeutic for ERα+ breast cancers. The detailed protocols and data presented in this guide offer a valuable resource for researchers in oncology and medicinal chemistry.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ErSO | C22H13F6NO3 | CID 149494442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ErSO - Wikipedia [en.wikipedia.org]

- 4. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Whitepaper on the Discovery of ErSO as a Novel Anticancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Metastatic Estrogen Receptor-alpha (ERα) positive breast cancer, a disease affecting approximately 75% of breast cancer patients, remains a formidable clinical challenge with high mortality rates due to acquired resistance to standard endocrine therapies.[1][2][3] A novel small molecule, ErSO, has emerged from preclinical research as a promising therapeutic that leverages a unique mechanism of action to eradicate these cancers.[2] Developed by researchers at the University of Illinois, ErSO does not inhibit the ERα pathway but rather hijacks it to hyperactivate a normally protective cellular stress response—the anticipatory Unfolded Protein Response (a-UPR).[2] This overactivation triggers rapid and selective necrosis in ERα-positive cancer cells, including those resistant to current treatments. In extensive preclinical mouse models, ErSO has demonstrated unprecedented efficacy, inducing the regression of primary tumors by over 99% and eliminating metastases in the brain, bone, lung, and liver. This whitepaper provides an in-depth technical guide on the discovery, mechanism of action, preclinical efficacy, and key experimental protocols related to ErSO, a compound now licensed by Bayer AG for further clinical development.

Discovery and Rationale

The quest for ErSO was born out of the critical need for therapies effective against endocrine-resistant ERα-positive breast cancers. Researchers built upon the 2014 discovery of the a-UPR pathway, a cellular mechanism that shields cancer cells from stress and is often active at a low level in breast cancer cells. The central hypothesis was that instead of inhibiting this protective pathway, forcefully over-activating it could push cancer cells into a lethal state.

Initial compounds developed could halt cancer cell growth but failed to induce rapid cell death and carried undesirable side effects. A subsequent medicinal chemistry campaign led to the identification of ErSO, a small molecule that proved to be a highly potent and selective inducer of cancer cell death.

Mechanism of Action: Hyperactivation of the a-UPR Pathway

ErSO's anticancer activity is entirely dependent on the presence of ERα. Unlike conventional therapies that block ERα, ErSO repurposes the receptor to initiate a fatal signaling cascade.

The mechanism proceeds as follows:

-

ERα Binding: ErSO binds to the ERα protein present in the cancer cells.

-

a-UPR Activation: The ErSO-ERα complex initiates the hyperactivation of the a-UPR pathway. This involves the activation of Src kinase, which in turn phosphorylates and activates Phospholipase C gamma (PLCγ).

-

Calcium Release: Activated PLCγ generates inositol triphosphate (IP₃). IP₃ then binds to its receptor (IP₃R) on the endoplasmic reticulum, triggering a massive and sustained release of stored calcium into the cell's cytosol.

-

Pathway Overdrive and Necrosis: This sustained calcium efflux and hyperactivation of the a-UPR is profoundly toxic. It leads to a robust inhibition of protein synthesis, depletion of cellular ATP, and ultimately, rapid necrotic cell death.

This mechanism is highly selective; healthy cells, even those expressing ERα, are not affected because they lack the pre-activated a-UPR, making them resistant to ErSO's lethal signal.

Caption: ErSO signaling pathway leading to selective necrotic cell death.

Quantitative Preclinical Efficacy

ErSO has demonstrated remarkable potency and selectivity in both in vitro and in vivo preclinical studies.

In Vitro Efficacy

ErSO is highly effective against a wide range of ERα-positive breast cancer cell lines, including those with wild-type ERα and those harboring common resistance-conferring mutations (Y537S and D538G). Conversely, it shows minimal activity against ERα-negative cell lines, highlighting its selectivity.

| Cell Line Type | Key Cell Lines | Average IC₅₀ | Reference |

| ERα-Positive (Wild-Type & Mutant) | MCF-7, T47D, TYS, TDG | ~20 nM (Range: 11-43 nM) | |

| ERα-Positive (ErSO-TFPy derivative) | MCF-7, T47D, BT-474, ZR-75-1 | ~5-25 nM | |

| ERα-Negative | MDA-MB-231 | 12.4 µM | |

| ERα-Negative (ErSO-TFPy derivative) | MDA-MB-231, HCC1937 | >10-30 µM |

In Vivo Efficacy in Murine Models

The in vivo results are particularly striking. ErSO treatment led to rapid and dramatic tumor regression in multiple orthotopic and metastatic mouse models.

| Model / Parameter | Dosing Regimen | Efficacy / Outcome | Reference |

| Orthotopic MCF-7 Tumors | 40 mg/kg p.o. daily for 21 days | >99% tumor reduction; undetectable in 4 of 6 mice. | |

| Orthotopic MCF-7 Tumors | 0.5-40 mg/kg p.o. or i.v. weekly | Dose-dependent response; complete regression at highest dose. | |

| Combined Models (4 total) | Varied | 38 of 39 tumors regressed by >95%; ~50% became undetectable. | |

| Metastatic Models | 40 mg/kg daily for 7-14 days | Eradicated most lung, bone, and liver metastases. | |

| Brain Metastases Model | 40 mg/kg daily for 7 days | Induced almost complete regression of brain metastases. | |

| Regrown Tumors | Re-treatment cycle | Tumors remained fully sensitive; 16/17 regressed >95%. | |

| Tolerability | Doses above therapeutic levels | Well tolerated in mice, rats, and dogs with no major side effects. |

Key Experimental Protocols

The characterization of ErSO's activity relies on a set of robust experimental protocols.

In Vitro Cell Viability (IC₅₀ Determination)

This assay determines the concentration of ErSO required to kill 50% of cancer cells in culture.

-

Cell Seeding: ERα-positive (e.g., MCF-7) and ERα-negative (e.g., MDA-MB-231) cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of ErSO (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO).

-

Incubation: Plates are incubated for a specified period (e.g., 24 hours) at 37°C.

-

Viability Assessment: A viability reagent such as Alamar Blue or MTT is added. Fluorescence or absorbance is measured using a microplate reader.

-

Data Analysis: Cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined from the dose-response curve.

In Vivo Xenograft Tumor Model

This protocol evaluates ErSO's efficacy in a living organism.

-

Tumor Implantation: Human ERα-positive breast cancer cells (e.g., MCF-7) are injected orthotopically into the mammary fat pad of immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-400 mm³).

-

Randomization and Treatment: Mice are randomized into control (vehicle) and treatment groups. ErSO is administered via the desired route (e.g., oral gavage) and schedule.

-

Monitoring: Tumor volume is measured regularly with calipers. Animal weight and overall health are monitored throughout the study.

Caption: A streamlined workflow for the preclinical evaluation of ErSO.

Western Blot for a-UPR Activation

This method detects protein markers of a-UPR pathway activation.

-

Cell Treatment and Lysis: Cells are treated with ErSO for a specified time (e.g., 6 hours), then washed and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Total protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key pathway proteins (e.g., phospho-Src, phospho-PLCγ).

-

Detection: After incubation with a secondary antibody, the signal is detected to visualize protein levels and activation states.

Flow Cytometry for Cell Death Analysis (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells following ErSO treatment.

-

Cell Preparation: Cells are harvested after treatment with ErSO.

-

Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC (binds to apoptotic cells) and Propidium Iodide (PI, enters necrotic or late-apoptotic cells).

-

Analysis: The stained cell population is analyzed by a flow cytometer to quantify the percentage of cells in each state (viable, early apoptosis, late apoptosis/necrosis).

Caption: Logical diagram illustrating the ERα-dependent selectivity of ErSO.

Future Directions and Conclusion

The discovery of ErSO represents a paradigm shift in targeting ERα-positive cancers. Its unique mechanism of inducing synthetic lethality through a-UPR hyperactivation provides a potent and highly selective anticancer strategy. The remarkable preclinical data, particularly its ability to eradicate large tumors, cross the blood-brain barrier to treat metastases, and overcome established drug resistance, underscores its transformative potential.

Further research has led to the development of next-generation derivatives, such as ErSO-TFPy, with enhanced potency and improved pharmacological properties. With the compound and its derivatives licensed for clinical development, the next critical step is to translate these profound preclinical findings into human clinical trials, which are anticipated to begin by 2025. If successful, ErSO could provide a new, curative treatment option for patients with advanced, metastatic, and therapy-resistant ERα-positive breast cancer, addressing a critical unmet need in oncology.

References

- 1. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Unprecedented Compound Takes a Step Toward Breast Cancer Clinical Trials | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]

The Role of Estrogen Receptor Alpha (ERα) in (S)-ErSO Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-ErSO is the inactive enantiomer of the potent anti-cancer compound ErSO. The biologically active form, (R)-ErSO (commonly referred to as ErSO), exerts its cytotoxic effects in estrogen receptor alpha (ERα)-positive cancers through a novel mechanism of action. This technical guide delineates the critical role of ERα in mediating ErSO's activity, focusing on its unique ability to hyperactivate the anticipatory unfolded protein response (a-UPR), leading to selective necrotic cell death in cancer cells. This document provides a comprehensive overview of the signaling pathways, quantitative data on ErSO's efficacy, and detailed experimental protocols for studying its mechanism.

The Central Role of ERα in ErSO's Mechanism of Action

ErSO's anticancer activity is fundamentally dependent on the presence of ERα. Unlike traditional endocrine therapies that aim to block ERα signaling, ErSO repurposes this receptor to induce a lethal cellular response.

Direct and Selective Binding to ERα

ErSO's mechanism is initiated by its direct, though non-competitive with estrogen, binding to ERα. While a specific dissociation constant (Kd) for the ErSO-ERα interaction is not prominently reported in the literature, techniques such as saturation transfer difference-NMR have confirmed a direct and enantiomer-selective interaction with the ERα ligand-binding domain. The inactivity of the (S)-enantiomer highlights the stereospecificity of this interaction. This binding event is the crucial first step that triggers the downstream signaling cascade.

ERα-Dependent Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

Upon binding to ERα, ErSO induces a massive and sustained hyperactivation of the anticipatory unfolded protein response (a-UPR). The a-UPR is a protective pathway normally activated by mitogenic signals like estrogen to prepare cells for an increased protein folding load during proliferation. ErSO turns this pro-survival pathway into a potent cytotoxic mechanism. This hyperactivation involves all three canonical UPR arms:

-

PERK (PKR-like ER kinase) Pathway: ErSO binding to ERα leads to the rapid and robust phosphorylation of PERK and its downstream target, eIF2α. This results in a global shutdown of protein synthesis and the preferential translation of ATF4.

-

IRE1α (Inositol-requiring enzyme 1α) Pathway: ErSO activates the IRE1α pathway, leading to the unconventional splicing of XBP1 mRNA. Spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

-

ATF6 (Activating transcription factor 6) Pathway: The ATF6 arm of the a-UPR is also activated by ErSO. Upon activation, ATF6 translocates to the Golgi apparatus, where it is cleaved to its active form, which then moves to the nucleus to activate the transcription of UPR target genes.

Induction of Necrotic Cell Death

The sustained hyperactivation of the a-UPR by ErSO leads to a cascade of events culminating in rapid necrotic cell death. This process is characterized by:

-

ATP Depletion: The massive activation of the a-UPR is an energy-intensive process that rapidly depletes cellular ATP reserves.

-

Calcium Dysregulation: ErSO-induced a-UPR activation causes a significant release of calcium from the endoplasmic reticulum into the cytosol.

-

Cell Swelling: The disruption of cellular homeostasis leads to osmotic stress and significant cell swelling.

-

Membrane Rupture: Ultimately, the integrity of the plasma membrane is compromised, leading to cell lysis and the release of cellular contents, a hallmark of necrosis.

Importantly, studies have shown that ErSO does not induce significant degradation of the ERα protein itself, distinguishing its mechanism from that of selective estrogen receptor degraders (SERDs).

Quantitative Data on ErSO Activity

The efficacy of ErSO and its derivatives is highly dependent on the ERα status of the cancer cells. The following tables summarize the half-maximal inhibitory concentrations (IC50) of ErSO and a more selective next-generation derivative, ErSO-DFP, in a panel of breast cancer cell lines.

| Cell Line | ERα Status | ErSO IC50 (µM) at 72h | ErSO-DFP IC50 (µM) at 72h |

| MCF-7 | Positive | ~0.02 | ~0.02 |

| T47D | Positive | ~0.02 | ~0.02 |

| TYS (T47D-Y537S) | Positive (Mutant) | ~0.01 | ~0.01 |

| TDG (T47D-D538G) | Positive (Mutant) | ~0.01 | ~0.01 |

| MDA-MB-231 | Negative | >10 | >30 |

| MDA-MB-436 | Negative | >10 | >50 |

| HCT-116 | Negative | ~0.26 | >50 |

| HT-29 | Negative | ~0.25 | >25 |

Data compiled from publicly available research.[1]

Experimental Protocols

Assessment of a-UPR Activation by Western Blot

This protocol details the methodology for detecting the activation of key a-UPR markers in response to ErSO treatment.

Materials:

-

ERα-positive cancer cell line (e.g., MCF-7)

-

ErSO

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF6, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed ERα-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of ErSO (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for various time points (e.g., 2, 4, 8, 16 hours).

-

Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein per lane and run the gel.

-

Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane for 1 hour at room temperature in blocking buffer.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

ERα Competitive Binding Assay

This protocol provides a general framework for determining the relative binding affinity of a test compound for ERα.

Materials:

-

Purified recombinant human ERα protein

-

Radiolabeled estradiol ([³H]-E2)

-

Unlabeled estradiol (for standard curve)

-

Test compound (ErSO)

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry or dextran-coated charcoal

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the unlabeled estradiol and the test compound (ErSO) in the assay buffer.

-

Binding Reaction: In assay tubes, combine the purified ERα protein, a fixed concentration of [³H]-E2, and varying concentrations of either unlabeled estradiol (for the standard curve) or the test compound. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

-

Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube to separate the protein-bound radioligand from the free radioligand. Centrifuge the tubes and collect the supernatant (if using charcoal) or the pellet (if using HAP).

-

Quantification: Add the appropriate fraction to scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value for the test compound and calculate the relative binding affinity (RBA) or the inhibition constant (Ki).

Visualizations: Signaling Pathways and Experimental Workflows

ErSO-Induced a-UPR Signaling Pathway

Caption: ErSO binds to ERα, triggering hyperactivation of the a-UPR, leading to necrosis.

Experimental Workflow for Assessing ErSO Activity

Caption: A general workflow for characterizing the cytotoxic activity and mechanism of ErSO.

Conclusion

The interaction between ErSO and ERα represents a paradigm shift in leveraging a hormone receptor for cancer therapy. Instead of inhibiting its function, ErSO hijacks ERα to induce a potent and selective necrotic cell death in ERα-positive cancers. This is achieved through the hyperactivation of the anticipatory unfolded protein response, a mechanism that is distinct from current endocrine therapies. The dependence of ErSO on ERα expression underscores the potential for its use as a targeted therapy. Further research into the precise molecular interactions between ErSO and ERα may pave the way for the development of even more potent and selective anticancer agents that exploit this unique therapeutic vulnerability.

References

initial preclinical studies of (S)-ErSO efficacy

An In-Depth Technical Guide to the Initial Preclinical Efficacy of (S)-ErSO

This technical guide provides a comprehensive overview of the initial preclinical studies investigating the efficacy of this compound, a novel small molecule activator of the anticipatory Unfolded Protein Response (a-UPR). The content herein is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of the compound's mechanism and evaluation workflow.

Executive Summary

This compound is a small molecule that has demonstrated remarkable preclinical efficacy in eradicating Estrogen Receptor Alpha-positive (ERα+) breast cancer.[1][2] Unlike traditional endocrine therapies that inhibit ERα signaling, ErSO hijacks the receptor to hyperactivate the a-UPR, a typically protective cellular stress response pathway.[3][4] This over-activation becomes selectively lethal to ERα+ cancer cells, inducing rapid necrosis.[3] Preclinical evaluations in various cell line and patient-derived xenograft (PDX) mouse models have shown that ErSO can cause the regression of primary tumors and metastases, including those resistant to standard-of-care treatments. The compound is reported to be well-tolerated in multiple species at therapeutic doses.

Quantitative Data Presentation

The preclinical efficacy of this compound has been quantified through extensive in vitro and in vivo studies. The following tables summarize the key findings.

Table 2.1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines

This table presents the half-maximal inhibitory concentration (IC50) values of ErSO against a panel of ERα-positive and ERα-negative breast cancer cell lines after a 24-hour incubation period.

| Cell Line | ERα Status | This compound IC50 (nM) | Reference |

| MCF-7 | Positive | ~20 (average range 11-43) | |

| 20.3 | |||

| T47D | Positive | ~20 (average range 11-43) | |

| TYS (T47D-ERαY537S) | Positive (Mutant) | Effective (within 11-43 nM range) | |

| TDG (T47D-ERαD538G) | Positive (Mutant) | Effective (within 11-43 nM range) | |

| Hs578t | Negative | Inactive (>10,000) | |

| MDA-MB-453 | Negative | Inactive (>10,000) | |

| MDA-MB-468 | Negative | Inactive (>10,000) | |

| BT-20 | Negative | Inactive (>10,000) | |

| MDA-MB-231 | Negative | Inactive (average 12,400) |

Note: ErSO demonstrates high selectivity, with IC50 values in the low nanomolar range for ERα+ cells and over 350-fold less activity against ERα- cells.

Table 2.2: Summary of In Vivo Efficacy Studies

This table outlines the results from various preclinical mouse models treated with this compound.

| Model Type | Treatment Details | Duration | Outcome | Reference |

| Orthotopic MCF-7 Xenograft | 10 or 40 mg/kg, p.o. | 21 days | >90% tumor reduction in all cases. | |

| Orthotopic TYS-Luciferase Xenograft | 10 and 40 mg/kg, p.o. | 14 days | >10,000-fold tumor regression (bioluminescent imaging). | |

| Patient-Derived Xenograft (PDX) | 40 mg/kg, i.p. | 14 days | Ablation of mutant ERα xenografts; greatly reduced metastatic burden. | |

| Multiple Orthotopic & Metastasis Models | Oral administration | Not specified | 38 of 39 tumors regressed by >95%; ~50% became undetectable. | |

| Brain Metastases Model | Oral administration | Not specified | Almost complete regression of intracranial xenografts. | |

| PDX Model (low ER expression) | Oral administration | Not specified | Outperformed standard-of-care (tamoxifen, fulvestrant). |

Note: A derivative, ErSO-TFPy, has shown the ability to induce complete or near-complete tumor regression with a single dose.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are synthesized from published preclinical studies of ErSO.

Protocol: In Vitro Cell Viability (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the growth of breast cancer cell lines by 50%.

Materials:

-

ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cell lines.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound compound.

-

Vehicle control (e.g., DMSO).

-

Cell viability reagent (e.g., Alamar blue).

-

Quantitative dead control (e.g., Raptinal).

-

Plate reader (fluorescence).

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also prepare vehicle-only and dead-control wells.

-

Treatment: Remove the overnight medium from the cells and add the media containing the different concentrations of ErSO, vehicle, or dead control.

-

Incubation: Incubate the plates for a specified period (e.g., 24 hours) at 37°C and 5% CO₂.

-

Viability Assessment: Add the Alamar blue reagent to each well according to the manufacturer's instructions and incubate for a further 1-4 hours.

-

Data Acquisition: Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate cell viability relative to the vehicle control (100% viable) and the dead control (0% viable). Plot the dose-response curve and determine the IC50 value using a nonlinear regression model.

Protocol: Patient-Derived Xenograft (PDX) Mouse Model

Objective: To assess the in vivo efficacy of this compound on human tumors in an immunodeficient mouse model.

Materials:

-

Immunocompromised mice (e.g., NSG mice).

-

Patient-derived breast tumor fragments.

-

This compound compound.

-

Vehicle for in vivo administration (e.g., 10% DMSO in corn oil for IP injection or other suitable formulation for oral gavage).

-

Surgical tools for implantation.

-

Calipers for tumor measurement.

Methodology:

-

Tumor Implantation: Surgically implant tumor fragments from a patient's breast cancer into the mammary fat pad of immunocompromised mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable and measurable size (e.g., 100-200 mm³). Monitor animal well-being throughout this period.

-

Randomization and Grouping: Once tumors reach the target size, randomize mice into a treatment group and a vehicle control group.

-

Treatment Administration: Administer this compound to the treatment group at a predetermined dose and schedule (e.g., 40 mg/kg daily) via the chosen route (oral gavage or intraperitoneal injection). Administer only the vehicle to the control group.

-

Efficacy Monitoring: Measure tumor volume with calipers regularly (e.g., twice weekly). Record animal body weights and any signs of toxicity.

-

Study Endpoint and Analysis: At the end of the study (e.g., after 14-21 days or when control tumors reach a maximum size), euthanize the animals. Excise and weigh the tumors. Tissues may be preserved for further analysis (e.g., immunohistochemistry, western blotting) to assess treatment effects on molecular markers.

Visualizations: Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in this compound's mechanism and preclinical development, adhering to the specified design constraints.

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in ERα-positive cancer cells.

Preclinical Development Workflow for this compound

This diagram outlines the typical experimental workflow for evaluating a novel compound like this compound, from initial screening to advanced in vivo models.

References

The Pharmacology of (S)-ErSO: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

A Note on Stereochemistry: The biologically active enantiomer of the compound referred to as ErSO has been identified as the (R)-enantiomer. The (S)-enantiomer is reportedly inactive. This guide pertains to the pharmacologically active (R)-ErSO, which for clarity and consistency with much of the cited literature, will be referred to as ErSO.

Introduction

(S)-ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated significant preclinical efficacy in the selective eradication of estrogen receptor-alpha (ERα)-positive breast cancer cells.[1][2] Unlike conventional endocrine therapies that aim to block estrogen signaling, ErSO leverages the presence of ERα to hyperactivate a tumor-protective pathway, thereby converting it into a potent and selective cytotoxic mechanism.[3] This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and underlying mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetics

Preclinical studies have demonstrated that ErSO possesses drug-like properties and is well-tolerated in multiple species, including mice, rats, and dogs.[4] While a complete pharmacokinetic profile with parameters such as half-life (t1/2), clearance (CL), and volume of distribution (Vd) is not publicly available, serum concentration data from studies in mice provide valuable insights into its absorption and distribution.[4]

Table 1: Serum Concentrations of this compound in Mice

| Dose | Route of Administration | Time Point | Serum Concentration (nM) |

| 40 mg/kg | Oral (p.o.) | 1 hour | ~1500 |

| 40 mg/kg | Oral (p.o.) | 8 hours | ~500 |

| 40 mg/kg | Oral (p.o.) | 24 hours | ~100 |

| 10 mg/kg | Intraperitoneal (i.p.) | 1 hour | ~2500 |

| 10 mg/kg | Intraperitoneal (i.p.) | 8 hours | ~200 |

| 10 mg/kg | Intraperitoneal (i.p.) | 24 hours | ~50 |

| 10 mg/kg | Intravenous (i.v.) | 1 hour | ~2000 |

| 10 mg/kg | Intravenous (i.v.) | 8 hours | ~150 |

| 10 mg/kg | Intravenous (i.v.) | 24 hours | ~20 |

Data sourced from BenchChem Technical Guide.

Biodistribution

A critical aspect of ErSO's therapeutic potential is its ability to distribute to tumor tissues, including metastatic sites. Notably, studies have shown that ErSO can penetrate the blood-brain barrier, which is a significant advantage for the potential treatment of brain metastases.

Table 2: Biodistribution of this compound in Mice

| Tissue | Finding | Significance |

| Brain | Brain:Serum Ratio of ~42:58 | Demonstrates penetration of the blood-brain barrier |

Data sourced from BenchChem Technical Guide. Detailed quantitative biodistribution data for other major organs are not currently available in the public domain.

Pharmacodynamics

This compound exhibits potent and selective cytotoxic activity against ERα-positive breast cancer cell lines, including those harboring mutations that confer resistance to standard endocrine therapies.

Table 3: In Vitro Potency of this compound in Breast Cancer Cell Lines

| Cell Line | ERα Status | IC50 Value (nM) | Incubation Time | Assay Method |

| MCF-7 | Positive | ~20 | 24 hours | Alamar Blue |

| T47D | Positive | 11-43 | 24 hours | Alamar Blue |

| T47D-ERαY537S (TYS) | Positive (Mutant) | 11-43 | 24 hours | Alamar Blue |

| T47D-ERαD538G (TDG) | Positive (Mutant) | 11-43 | 24 hours | Alamar Blue |

Data sourced from MedchemExpress and BenchChem Application Notes.

In Vivo Efficacy

In preclinical xenograft models of human breast cancer, this compound has demonstrated remarkable anti-tumor activity, inducing significant and often complete tumor regression.

Table 4: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Dose and Route | Treatment Duration | Outcome |

| TYS-luciferase expressing breast tumors | 10 and 40 mg/kg; p.o. | 14 days | >10,000-fold regression in all mice |

| MCF-7 xenograft | 0.5-40 mg/kg; p.o. | 21 days | Elimination of tumors with >90% reduction |

| Metastatic model | 40 mg/kg; i.p. | 14 days | Greatly reduced metastatic burden |

Data sourced from MedchemExpress.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response

This compound's unique mechanism of action centers on the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.

Caption: this compound-induced a-UPR signaling pathway.

The binding of this compound to ERα initiates a signaling cascade that leads to the rapid and sustained activation of the a-UPR. This involves the activation of Src kinase and phospholipase C gamma (PLCγ), leading to the production of inositol triphosphate (IP3). IP3 binds to its receptor (IP3R) on the endoplasmic reticulum membrane, causing a significant efflux of stored calcium into the cytosol. This surge in cytosolic calcium hyperactivates the three main branches of the UPR: PERK, IRE1α, and ATF6. The sustained hyperactivation of these pathways, particularly the PERK branch, leads to the inhibition of protein synthesis, while the activation of the TRPM4 channel results in a massive influx of sodium ions and subsequent ATP depletion, culminating in selective necrotic cell death of the cancer cell.

Experimental Protocols

The following sections outline the generalized methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Cell Viability (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in breast cancer cell lines using the Alamar Blue assay.

-

Cell Seeding: ERα-positive (e.g., MCF-7, T47D) and ERα-negative (e.g., MDA-MB-231) breast cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing varying concentrations of this compound.

-

Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Alamar Blue Assay: Following incubation, Alamar Blue reagent is added to each well, and the plates are incubated for an additional 2-4 hours. The metabolic activity of viable cells reduces the resazurin in the Alamar Blue reagent to the fluorescent resorufin.

-

Data Acquisition: The fluorescence is measured using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: The fluorescence intensity is normalized to vehicle-treated control cells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

Caption: Workflow for IC50 determination.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for assessing the pharmacokinetics of this compound in mice.

-

Animal Models: Studies are generally conducted in female mice (e.g., CD-1 or immunodeficient strains for xenograft models).

-

Drug Formulation and Administration:

-

Oral (p.o.): this compound is formulated in a suitable vehicle, such as a solution of 10% ethanol, 30% polyethylene glycol 400, and 60% water, and administered via oral gavage.

-

Intraperitoneal (i.p.) & Intravenous (i.v.): this compound is dissolved in a vehicle appropriate for injection (e.g., saline with a co-solvent like DMSO, diluted with a solution containing Tween 80 and polyethylene glycol).

-

-

Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 1, 2, 4, 8, and 24 hours) via methods such as tail vein or saphenous vein bleeding. At the terminal time point, blood may be collected via cardiac puncture.

-

Sample Processing: Serum is separated from the blood by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Serum samples undergo protein precipitation with a solvent like acetonitrile containing an internal standard. The supernatant is collected, dried, and reconstituted for injection.

-

LC-MS/MS Analysis: Quantification of this compound is performed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. A C18 reverse-phase column is typically used for chromatographic separation, and detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: A calibration curve is generated using standard solutions of this compound to quantify its concentration in the serum samples.

-

Caption: Pharmacokinetic study workflow.

In Vivo Efficacy Study in Xenograft Mouse Models

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a breast cancer xenograft model.

-

Xenograft Establishment:

-

Cell Culture: ERα-positive breast cancer cells (e.g., MCF-7) are cultured to ~80% confluency.

-

Cell Preparation: Cells are harvested, counted, and resuspended in a 1:1 mixture of sterile PBS and Matrigel®.

-

Implantation: The cell suspension is subcutaneously injected into the flank of immunodeficient mice. For ERα-positive cell lines, estrogen supplementation (e.g., an implanted pellet) is often required.

-

Tumor Monitoring: Tumor growth is monitored regularly by caliper measurements. Treatment is typically initiated when tumors reach a specified volume (e.g., 150-200 mm³).

-

-

Drug Administration: this compound is administered to the tumor-bearing mice at a predetermined dose and schedule, either orally or via intraperitoneal injection, as described in the pharmacokinetic study protocol.

-

Efficacy Assessment: Tumor volume is measured at regular intervals throughout the treatment period. Body weight and general health of the animals are also monitored.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound-treated group to those in the vehicle-treated control group.

References

- 1. Single Dose of a Small Molecule Leads to Complete Regressions of Large Breast Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule activator of the unfolded protein response eradicates human breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCIL Scientists’ Single Dose Breast Cancer Treatment Induces Complete Tumor Regression | Cancer Center at Illinois [cancer.illinois.edu]

- 4. benchchem.com [benchchem.com]

The Stereospecific Activity of ErSO Compounds: A Technical Guide to Enantiomer-Selective Anticancer Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the novel anticancer agent ErSO and its derivatives, focusing on the critical role of stereochemistry in their biological activity. ErSO has emerged as a promising therapeutic candidate for estrogen receptor-positive (ERα+) breast cancer, acting through a unique mechanism of hyperactivating the anticipatory Unfolded Protein Response (a-UPR). A key finding in the development of ErSO is that its potent anticancer effects are confined to a single enantiomer, highlighting the importance of stereospecificity in its mechanism of action. This document details the differential activities of ErSO enantiomers, provides comprehensive experimental protocols for their evaluation, and visualizes the underlying molecular pathways.

Enantiomer-Specific Activity and Physicochemical Properties

The anticancer activity of ErSO and its more advanced analogue, ErSO-DFP, is exclusively attributed to the (R)-enantiomer. The corresponding (S)-enantiomer is consistently reported to be inactive.[1][2] This stereospecificity underscores the precise molecular interactions required to initiate the therapeutic effect. The development of ErSO derivatives has also focused on optimizing physicochemical properties, such as lipophilicity (cLogD7.4), to improve the therapeutic window and in vivo tolerability.[1][3]

Table 1: Quantitative Data on the Enantiomer Activity and Properties of ErSO Compounds

| Compound | Enantiomer | Target Cell Line(s) | IC50 (nM) | cLogD7.4 | Maximum Tolerated Dose (MTD) | Species | Administration Route | Reference(s) |

| ErSO | (R)-enantiomer | MCF-7 | ~20 | 6.4 | >150 mg/kg | Mouse | Oral (p.o.) | [1] |

| T47D, BT-474, etc. | 11-43 | 20 mg/kg | Mouse | Intravenous (i.v.) | ||||

| 17.5 mg/kg | Rat | Oral (p.o.) | ||||||

| 10-20 mg/kg | Rat | Intravenous (i.v.) | ||||||

| (S)-enantiomer | MCF-7 | Inactive | 6.4 | Not Reported | - | - | ||

| ErSO-DFP | (R)-enantiomer | MCF-7 | ~5-10 | 4.4 | Not explicitly stated, but well-tolerated | Rodents | Not specified | |

| (S)-enantiomer | MCF-7 | Inactive | 4.4 | Not Reported | - | - | ||

| ErSO-TFPy | Racemic mixture | MCF-7, T47D, etc. | 5-25 | Not Reported | 150 mg/kg | Mouse | Intravenous (i.v.) | |

| >50 mg/kg | Rat | Intravenous (i.v.) | ||||||

| >5 mg/kg | Dog | Intravenous (i.v.) |

Core Mechanism of Action: The a-UPR Signaling Pathway

ErSO and its active derivatives exert their anticancer effects by binding to ERα, which triggers a hyperactivation of the anticipatory Unfolded Protein Response (a-UPR). This sustained and overwhelming activation of the a-UPR leads to irrecoverable cellular stress and ultimately, selective necrotic cell death in ERα+ cancer cells. The inactive (S)-enantiomer fails to initiate this signaling cascade.

References

- 1. Activators of the Anticipatory Unfolded Protein Response with Enhanced Selectivity for Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ErSO-related Compounds – Hergenrother Lab [publish.illinois.edu]

- 3. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a scaffold for potent and selective anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

(S)-ErSO: A Novel Approach to Inducing Selective Necrosis in ERα-Positive Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(S)-ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated remarkable preclinical efficacy in selectively inducing necrosis in estrogen receptor alpha (ERα)-positive cancer cells. This document provides an in-depth technical overview of this compound, including its mechanism of action, comprehensive preclinical data, and detailed experimental protocols. Through the hyperactivation of a typically pro-survival cellular pathway, this compound represents a promising therapeutic strategy for ERα-positive cancers, including those that have developed resistance to standard endocrine therapies.

Introduction

Approximately 75% of breast cancers are ERα-positive, and while endocrine therapies are a cornerstone of treatment, resistance is a significant clinical challenge.[1] this compound has emerged as a potential therapeutic agent that circumvents common resistance mechanisms by leveraging the presence of ERα to induce a potent and selective form of cell death.[1] Unlike conventional therapies that aim to block ERα signaling, this compound repurposes the receptor to initiate a lethal cascade, leading to rapid necrotic cell death.[1] This guide summarizes the current understanding of this compound's mechanism and preclinical performance.

Mechanism of Action: Hyperactivation of the Anticipatory Unfolded Protein Response (a-UPR)

This compound's unique mechanism of action is centered on the hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway.[2]

2.1. ERα-Dependent Initiation: this compound binds to ERα, and this complex initiates the sustained and overwhelming activation of the a-UPR.[2] This is a key distinction from the transient, protective activation of the UPR that cancer cells often use to survive stress.

2.2. The Unfolded Protein Response (UPR): The UPR is a complex signaling network that is activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). It has three main branches initiated by the sensor proteins PERK, IRE1α, and ATF6. Under normal conditions, the UPR aims to restore ER homeostasis by reducing protein translation, increasing protein folding capacity, and degrading misfolded proteins.

2.3. Lethal Hyperactivation: In ERα-positive cancer cells, this compound induces a strong and sustained activation of the a-UPR, leading to downstream events that are ultimately cytotoxic. This includes the phosphorylation of eIF2α and the cleavage of ATF6α.

2.4. The Role of TRPM4 and Osmotic Stress: A critical discovery in the mechanism of this compound-induced necrosis is the involvement of the TRPM4 ion channel. The hyperactivated a-UPR leads to an increase in intracellular calcium, which in turn opens the TRPM4 channel. This results in a rapid influx of sodium ions and water, causing the cell to swell and undergo osmotic stress, ultimately leading to membrane rupture and necrotic cell death. This process has been shown to be independent of apoptosis.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its derivatives has been evaluated in numerous in vitro and in vivo models.

Table 1: In Vitro Cytotoxicity of this compound and Derivatives in Breast Cancer Cell Lines

| Cell Line | ERα Status | Compound | Incubation Time (h) | IC50 (nM) | Reference |

| MCF-7 | Positive | This compound | 24 | 34 | |

| MCF-7 | Positive | ErSO-TFPy | 72 | <10 | |

| T47D | Positive | This compound | 24 | Varies (sensitive) | |

| T47D | Positive | ErSO-TFPy | 72 | <10 | |

| BT474 | Positive | This compound | 24 | Varies (sensitive) | |

| ZR-75-1 | Positive | This compound | 24 | Varies (sensitive) | |

| MDA-MB-231 | Negative | This compound | 24 | >10,000 | |

| MDA-MB-231 | Negative | ErSO-DFP | 72 | 55,000 |

Table 2: In Vivo Efficacy of this compound and Derivatives in Xenograft Models

| Model | Compound | Dosing Schedule | Route | Tumor Response | Reference |

| MCF-7 Xenograft | ErSO-TFPy | 10 mg/kg, once a week for 4 weeks | IV | Complete regression | |

| ST941 (ESR1mut Y537S) Xenograft | ErSO-TFPy | 10 mg/kg, once a week | IV | Complete regression | |

| Patient-Derived Xenograft (ESR1 mutant) | ErSO-TFPy | Not specified | Not specified | Complete tumor elimination | |

| Large Tumors (>500 mm³) | ErSO-TFPy | Single high-concentration dose | IV | >80% tumor shrinkage |

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

-

Materials:

-

This compound stock solution (in DMSO)

-

Target cancer cell lines (ERα-positive and ERα-negative)

-

Complete cell culture medium

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 1 nM to 100 µM) and a vehicle control (DMSO).

-

Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and shake to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

-

4.2. Western Blot for a-UPR Markers

This protocol is used to detect the activation of the a-UPR pathway in response to this compound treatment.

-

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against a-UPR markers (e.g., p-eIF2α, ATF6, p-AMPK) and loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells and collect the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C, followed by incubation with secondary antibodies.

-

Detection: Add chemiluminescent substrate and capture the signal using an imaging system.

-

4.3. Patient-Derived Xenograft (PDX) Mouse Model

This protocol describes the in vivo evaluation of this compound efficacy in a patient-derived tumor model.

-

Materials:

-

Patient tumor tissue

-

Immunocompromised mice (e.g., NSG mice)

-

Surgical tools

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

-

-

Procedure:

-

Tumor Implantation: Surgically implant small fragments of patient tumor tissue subcutaneously into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule.

-

Efficacy Monitoring: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise and weigh the tumors. Tissues can be further analyzed by immunohistochemistry or other molecular techniques.

-

Visualizations

Signaling Pathway of this compound-Induced Necrosis

Caption: this compound signaling pathway leading to selective necrosis.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a novel and highly promising strategy for the treatment of ERα-positive cancers. Its unique mechanism of inducing selective necrosis through the hyperactivation of the a-UPR pathway offers a potential solution to circumvent existing resistance to endocrine therapies. The robust preclinical data, demonstrating potent in vitro cytotoxicity and significant in vivo tumor regression, underscore the therapeutic potential of this compound. Further clinical development is warranted to translate these promising preclinical findings into benefits for patients with ERα-positive malignancies.

References

In Vitro Evidence for ErSO Anticancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the in vitro evidence supporting the anticancer effects of the novel small molecule, ErSO. Initially, it is crucial to clarify the stereochemistry of ErSO. The user's query specified "(S)-ErSO"; however, extensive research indicates that the anticancer activity resides in the (R)-enantiomer, which is commonly referred to as ErSO in the scientific literature.[1][2] The (S)-enantiomer has been shown to be devoid of this anticancer activity.[1][2] This document will, therefore, focus on the active (R)-enantiomer, ErSO.

ErSO has emerged as a promising therapeutic agent, particularly for estrogen receptor-alpha positive (ERα+) breast cancers.[2] It operates through a unique mechanism of action, distinct from current endocrine therapies. Instead of blocking ERα, ErSO binds to it to induce hyperactivation of the anticipatory Unfolded Protein Response (a-UPR), a cellular stress response pathway. This sustained over-activation of the a-UPR leads to selective and rapid necrosis of ERα+ cancer cells. This guide will detail the quantitative data supporting its efficacy, the experimental protocols used to generate this data, and the signaling pathways involved in its mechanism of action.

Data Presentation: In Vitro Efficacy of ErSO

The potency and selectivity of ErSO and its derivatives have been evaluated across a range of breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

| Compound | Cell Line | ERα Status | IC50 Value (nM) | Incubation Time (hours) | Assay Method | Reference |

| ErSO | MCF-7 | Positive | ~20 | 24 | Alamar Blue | |

| ErSO | T47D | Positive | 11-43 | 24 | Alamar Blue | |

| ErSO | TYS (T47D-ERαY537S) | Positive (Mutant) | 11-43 | 24 | Alamar Blue | |

| ErSO | TDG (T47D-ERαD538G) | Positive (Mutant) | 11-43 | 24 | Alamar Blue | |

| ErSO | ERα-negative cell lines | Negative | >10,000 | 24 | Alamar Blue | |

| ErSO-DFP | MCF-7 | Positive | ~5-10 | 24 | Alamar Blue | |

| ErSO-DFP | ERα-negative cell lines | Negative | >25,000 | 24/72 | Alamar Blue | |

| ErSO-TFPy | MCF-7 | Positive | 4-5 | 24 | Alamar Blue |

Note: ErSO has demonstrated efficacy against breast cancer cell lines with wild-type ERα, those with clinically relevant ERα mutations (Y537S and D538G) that confer resistance to endocrine therapies, and cell lines resistant to tamoxifen and fulvestrant. The selectivity for ERα+ cells is significant, with a therapeutic window of over 350-fold between ERα+ and ERα- cancer cell lines at a 24-hour incubation period.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key in vitro experimental protocols used to evaluate the anticancer effects of ErSO.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., MCF-7, T47D).

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of ErSO in complete culture medium. A broad concentration range (e.g., 1 nM to 10 µM) is recommended for initial IC50 determination.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of ErSO. Include vehicle-only wells as a negative control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells.

-

Western Blotting for a-UPR Markers

Western blotting is used to detect specific proteins in a sample and can be employed to measure the expression of key markers of the a-UPR pathway, such as phosphorylated IRE1α and XBP1s.

-

Sample Preparation:

-

Treat cancer cells with ErSO at various concentrations and time points.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Gel Electrophoresis:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size. For high molecular weight proteins like IRE1α (~110 kDa), a lower percentage gel (e.g., 6-8%) is recommended.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. An extended transfer at 4°C is recommended for larger proteins.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. For phosphorylated proteins, 5% BSA is often preferred.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-IRE1α, anti-XBP1s) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Necrosis Assay (Annexin V and Propidium Iodide Staining)

Flow cytometry using Annexin V and propidium iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells. ErSO is known to induce necrosis.

-

Cell Treatment:

-

Treat cells with ErSO as desired. .

-

Collect both adherent and floating cells.

-

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Can also be Annexin V-negative and PI-positive if the membrane has ruptured without significant phosphatidylserine externalization.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: ErSO binds to ERα, leading to hyperactivation of the a-UPR, ER stress, and ultimately necrotic cell death.

Caption: Workflow for assessing cell viability after ErSO treatment using the MTT assay.

Caption: Workflow for detecting a-UPR markers by Western blot after ErSO treatment.

References

ErSO: A Preclinical Profile of Drug-Like Properties and Tolerability in Animal Models

A Technical Guide for Drug Development Professionals

Introduction

ErSO is a novel small-molecule activator of the anticipatory Unfolded Protein Response (a-UPR) that has demonstrated significant potential in the preclinical setting for the treatment of estrogen receptor-alpha (ERα)-positive breast cancer.[1] By hyperactivating this normally protective cellular pathway, ErSO induces selective necrosis in cancer cells that express ERα.[2] This technical guide provides a comprehensive overview of the drug-like properties, tolerability, and pharmacokinetic profile of ErSO and its next-generation derivatives in various animal models, intended to support ongoing research and development efforts.

Core Drug-Like Properties

ErSO exhibits several favorable drug-like characteristics that are essential for its therapeutic potential. In vitro studies have shown that ErSO has high absorption and excellent cell permeability.[3] It is also a poor substrate for efflux pumps, which is a key factor in its ability to cross the blood-brain barrier and target brain metastases.[3] Furthermore, ErSO has demonstrated stability in plasma from multiple species, including humans, mice, rats, canines, and monkeys, as well as in simulated gastric fluid.[3] Its major metabolite is a result of glucuronidation of the phenol, which is minimally present.

Pharmacokinetics of ErSO in Animal Models

Pharmacokinetic studies have been conducted in mice, rats, and canines, demonstrating that ErSO can achieve serum concentrations well above its in vitro half-maximal inhibitory concentration (IC50) for ERα-positive breast cancer cells, regardless of the administration route.

Table 1: Serum Concentrations of ErSO in Mice

| Dose | Route of Administration | Time Point | Serum Concentration (nM) |

| 40 mg/kg | Oral (p.o.) | 1 hour | ~1500 |

| 40 mg/kg | Oral (p.o.) | 8 hours | ~500 |

| 40 mg/kg | Oral (p.o.) | 24 hours | ~100 |

| 10 mg/kg | Intraperitoneal (i.p.) | 1 hour | ~2500 |

| 10 mg/kg | Intraperitoneal (i.p.) | 8 hours | ~200 |

| 10 mg/kg | Intraperitoneal (i.p.) | 24 hours | ~50 |

| 10 mg/kg | Intravenous (i.v.) | 1 hour | ~2000 |

| 10 mg/kg | Intravenous (i.v.) | 8 hours | ~150 |

| 10 mg/kg | Intravenous (i.v.) | 24 hours | ~20 |

| Note: The average 24-hour IC50 of ErSO for ERα-positive breast cancer cells is approximately 20-40 nM. |

Tolerability and Maximum Tolerated Dose (MTD)

ErSO has been shown to be well-tolerated in mice, rats, and dogs at doses that are above those required for a therapeutic response. Notably, it has demonstrated little to no effect on normal murine tissues that express ERα. To improve the therapeutic window and reduce off-target effects, next-generation derivatives such as ErSO-TFPy have been developed, showing a significantly improved safety profile.

Table 2: Maximum Tolerated Dose (MTD) of ErSO and its Derivatives

| Compound | Animal Model | Administration Route | Maximum Tolerated Dose (MTD) |

| ErSO | Mice | Oral (p.o.) | >150 mg/kg |

| ErSO | Mice | Intravenous (i.v.) | 20 mg/kg |

| ErSO | Rats | Oral (p.o.) | 17.5 mg/kg |

| ErSO | Rats | Intravenous (i.v.) | 10-20 mg/kg |

| ErSO-TFPy | Mice | Intravenous (i.v.) | 150 mg/kg |

| ErSO-TFPy | Rats | Intravenous (i.v.) | >50 mg/kg |

| ErSO-TFPy | Dogs | Intravenous (i.v.) | >5 mg/kg |

In Vivo Efficacy

ErSO has shown remarkable efficacy in multiple preclinical models of ERα-positive breast cancer, including those with mutations in ERα that confer resistance to standard endocrine therapies. Treatment with ErSO has resulted in the regression of primary tumors and metastases in various organs, including the brain, bone, and liver. Even large, established tumors have been shown to shrink to undetectable levels. The derivative, ErSO-TFPy, has demonstrated the ability to induce complete or near-complete tumor regression with a single intravenous dose.

Table 3: Summary of ErSO and ErSO-TFPy In Vivo Efficacy

| Compound | Tumor Model | Treatment Regimen | Outcome |

| ErSO | MCF-7 | 10 or 40 mg/kg p.o. daily | Tumor regression |

| ErSO | TYS-luc | Daily treatment | No recurrence for 6 months post-treatment |

| ErSO | Various | Once a week (oral or i.v.) | 38 of 39 tumors regressed by >95%; 18 of 39 regressed to undetectable levels |

| ErSO-TFPy | MCF-7 | Single dose (IV) | Complete or near-complete tumor regression |

| ErSO-TFPy | Large Tumors (500-1500 mm³) | Single dose (IV) | Massive regression of large tumors |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of ErSO and the typical workflows for its preclinical evaluation.

Caption: ErSO's mechanism of action leading to selective cancer cell death.

Caption: A typical workflow for an in vivo efficacy study of ErSO.

Experimental Protocols

Pharmacokinetic Study Protocol

-

Animal Models : Use appropriate animal models such as mice, rats, or dogs.

-

Drug Formulation and Administration :

-

Oral (p.o.) : Formulate ErSO in a suitable vehicle (e.g., 10% ethanol, 30% polyethylene glycol 400, and 60% water).

-

Intraperitoneal (i.p.) & Intravenous (i.v.) : Dissolve ErSO in a vehicle appropriate for injection (e.g., saline with a co-solvent like DMSO, diluted with a solution containing Tween 80 and polyethylene glycol).

-

Administer doses based on the body weight of the animals.

-

-

Sample Collection : Collect blood samples at various time points post-administration (e.g., 1, 2, 4, 8, and 24 hours).

-

Analysis : Process blood samples to separate plasma or serum and analyze for ErSO concentration using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS).

Biodistribution Study Protocol

-

Animal Models : Use tumor-bearing mice, such as those with orthotopic xenografts of human breast cancer.

-

Drug Administration : Administer ErSO via the desired route (e.g., oral or intraperitoneal).

-

Tissue Collection : At predetermined time points, euthanize the animals and collect major organs and tissues of interest (e.g., tumor, brain, liver, lungs, kidneys, spleen, heart).

-

Tissue Processing : Weigh and snap-freeze tissues in liquid nitrogen, then store at -80°C. Homogenize tissues in a suitable buffer.

-

Analysis : Analyze tissue homogenates for ErSO concentration to determine its distribution throughout the body.

Dose Escalation Study for Maximum Tolerated Dose (MTD)

-

Animal Model : Use a relevant mouse strain (e.g., CD-1 for initial toxicity, or the specific xenograft host strain).

-

Group Size : A minimum of 3-5 mice per dose group is recommended.

-

Dose Escalation :

-

Begin with a low, non-toxic dose.

-

Increase the dose in subsequent cohorts by a fixed percentage (e.g., 30-50%) or using a modified Fibonacci sequence.

-

-

Administration : Administer ErSO via the desired route (e.g., oral gavage or intravenous injection).

-

Monitoring :

-

Record body weight daily.